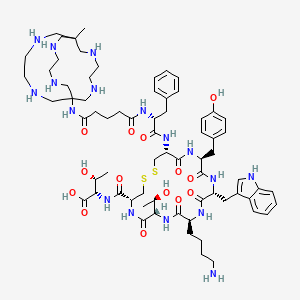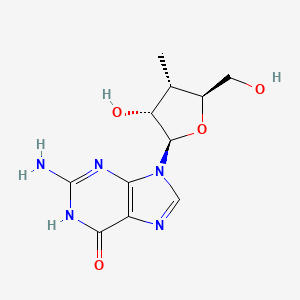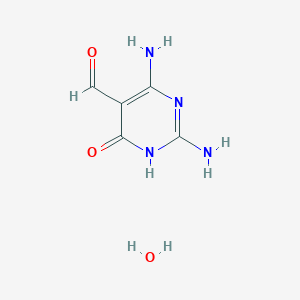
8-Hydroxy-isoquinoline-5-carboxylic acid
Overview
Description
8-Hydroxy-isoquinoline-5-carboxylic acid is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a yellow solid and is considered a derivative of 8-Hydroxyquinoline .
Molecular Structure Analysis
The InChI code for 8-Hydroxy-isoquinoline-5-carboxylic acid is 1S/C10H7NO3/c12-9-2-1-7 (10 (13)14)6-3-4-11-5-8 (6)9/h1-5,12H, (H,13,14) . This indicates that the molecule contains 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “8-Hydroxy-isoquinoline-5-carboxylic acid”, focusing on unique applications and organized into detailed sections:
Neuroprotection
8-Hydroxy-isoquinoline derivatives are known for their role as iron-chelators which can be used for neuroprotective purposes. They help in preventing iron-induced oxidative damage in neurological disorders .
Anticancer Agents
These compounds have been studied for their potential as anticancer agents . They may inhibit cancer cell proliferation and could be used in targeted cancer therapies .
Enzyme Inhibition
They serve as inhibitors of 2OG-dependent enzymes . These enzymes are involved in various biological processes, and their inhibition can be significant in treating diseases .
Metalloprotein Chelation
8-Hydroxy-isoquinoline derivatives can chelate metalloproteins, which is useful in disrupting the activity of proteins dependent on metal ions .
Anti-HIV Activity
These compounds have shown promise as potential anti-HIV agents , providing a new avenue for HIV treatment strategies .
Antifungal Applications
Their antifungal properties make them candidates for treating fungal infections, offering an alternative to traditional antifungal drugs .
Antileishmanial Activity
They have been identified as potential antileishmanial agents , which could lead to new treatments for leishmaniasis .
Mycobacterium Tuberculosis Inhibition
These derivatives can inhibit mycobacterium tuberculosis, suggesting a role in combating tuberculosis infections .
Each of these applications demonstrates the versatility and potential of 8-Hydroxy-isoquinoline-5-carboxylic acid in various fields of scientific research. The compound’s ability to interact with different biological targets makes it a valuable subject for further study and development.
MDPI - Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinoline
Mechanism of Action
Target of Action
It’s known that 8-hydroxyquinoline derivatives, which 8-hydroxy-isoquinoline-5-carboxylic acid is part of, can bind to a diverse range of targets with high affinities .
Mode of Action
It’s suggested that 8-hydroxyquinoline derivatives can interact with their targets and cause changes . For instance, some derivatives have shown to induce cell death by proteasome inhibition in certain cell lines .
Biochemical Pathways
It’s known that 8-hydroxyquinoline derivatives can affect various biochemical processes . For example, some derivatives have been involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
For instance, some derivatives have shown to induce cell death in certain cell lines .
properties
IUPAC Name |
8-hydroxyisoquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-2-1-7(10(13)14)6-3-4-11-5-8(6)9/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESWMYJOHAAZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1436773.png)
![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)

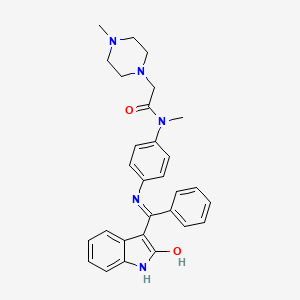

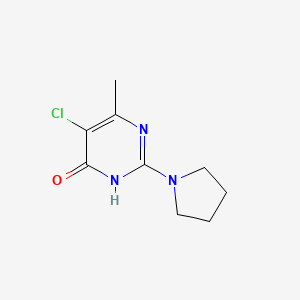
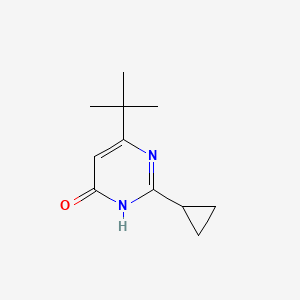
![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)
![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)

